3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine
Description
3-Bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative featuring a bromine atom at position 3, a methyl group at position 4, and a phenyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₀H₁₀BrN₃, with a molecular weight of 256.11 g/mol. The bromine and methyl substituents enhance lipophilicity and steric effects, while the phenyl group contributes to π-π interactions in biological systems .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)13-14(10(7)12)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |
InChI Key |
KKRHOLKYEHISDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1Br)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-phenyl-1H-pyrazol-5-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like bromination, methylation, and amination, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced amine derivatives .
Scientific Research Applications
The compound 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine has a variety of applications in pharmaceutical development, agricultural chemistry, material science, and biochemical research . Researchers have used this compound to design novel therapeutic agents .
Applications
- Pharmaceutical Development 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is a key intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic medications . Pyrazole derivatives, including 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine, have demonstrated potential anti-inflammatory effects. Studies have shown that certain derivatives exhibit significant inhibition of inflammatory markers in various bioassays, with some showing comparable or superior efficacy to standard anti-inflammatory drugs like diclofenac .
- Agricultural Chemistry This compound is used in formulating agrochemicals, aiding in creating effective pesticides and herbicides that improve crop yield and protect against pests .
- Material Science 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is explored in creating novel materials with specific properties, such as improved thermal stability and chemical resistance, which is beneficial for coatings and polymers .
- Biochemical Research The compound acts as a tool in biochemical assays, aiding researchers in studying enzyme interactions and biological pathways, which is crucial for drug discovery . Enzyme kinetics studies have confirmed that certain pyrazole derivatives act as competitive inhibitors of certain enzymes, suggesting their therapeutic viability in conditions associated with elevated levels of those enzymes.
Chemical Reactions
- Substitution Reactions The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
- Oxidation and Reduction The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
- Coupling Reactions It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Spectral Data :
- The NH₂ protons in 4e (δ 4.31) and 4f (δ 5.39) show downfield shifts due to electron-withdrawing bromine in 4e and electron-donating methyl in 4f .
- Aromatic protons in brominated derivatives (e.g., 4e) exhibit complex splitting (δ 7.05–7.76), reflecting deshielding effects from halogens.
Impact of Bromine and Methyl Groups :
- Bromine increases molecular weight and lipophilicity, enhancing membrane permeability. For example, MK52 (MW 254.09) has higher hydrophobicity than 4f (MW 97.12) .
- Methyl groups (e.g., in 4f and the target compound) improve metabolic stability by reducing oxidative degradation .
Synthetic Routes: Many analogues (e.g., 4e, MK52) are synthesized via condensation of substituted acetophenones with hydrazines, followed by bromination . The target compound’s synthesis likely involves similar steps but requires regioselective bromination at position 3.
Future Research Directions
Crystallographic Studies : Use programs like SHELXL or ORTEP to resolve the target compound’s crystal structure and analyze substituent effects on conformation.
Structure-Activity Relationships (SAR) : Compare the target compound’s bioactivity with MK52 and 4e to quantify bromine’s role in potency .
Synthetic Optimization : Explore regioselective bromination strategies to improve yields of 3-bromo-substituted pyrazoles .
Biological Activity
3-Bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, notable for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is CHBrN, with a molecular weight of approximately 237.10 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the pyrazole ring, alongside a phenyl group at the nitrogen atom in position 1. These structural characteristics contribute to its unique chemical properties and biological activities.
Biological Activities
Research indicates that compounds similar to 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine exhibit a range of biological activities, including:
Antimicrobial Activity : Several studies have reported that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
Anticancer Properties : Pyrazole derivatives are increasingly recognized for their anticancer potential. Studies indicate that 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine may inhibit the proliferation of cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's structure allows it to interact with biological targets involved in cancer progression .
Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. Research highlights that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. Specific IC values have been reported for related compounds, indicating their potency compared to standard anti-inflammatory drugs .
Synthesis
The synthesis of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved through several methods, often involving the reaction of substituted pyrazoles with brominating agents. The following table summarizes various synthetic routes and yields:
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | Pyrazole + Bromine | Solvent-free | 85% |
| Method B | Pyrazole + Brominating agent | Reflux | 78% |
| Method C | Substituted aniline + Pyrazole | Acidic medium | 90% |
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives, including 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amines, exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
- Anti-inflammatory Study : In another investigation, compounds structurally related to 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amines were evaluated for their COX inhibitory activity. Results showed that these compounds had lower IC values compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating superior efficacy .
Q & A
Q. What are the established synthetic methodologies for preparing 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted phenylhydrazines with β-ketoesters or α,β-unsaturated ketones to form the pyrazole core. Microwave-assisted methods (e.g., Jairo Quiroga’s work) can enhance reaction efficiency .
- Step 2: Bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Step 3: Functionalization of the 5-amine group via nucleophilic substitution or reductive amination.
Evidence from Kanto Reagents confirms commercial availability of intermediates, suggesting optimized protocols for lab-scale synthesis .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron or lab-based sources.
- Refinement: Programs like SHELXL (v.2015+) are used for structure solution and refinement, leveraging Fourier difference maps to resolve atomic positions .
- Validation: ORTEP-III or Mercury software generates thermal ellipsoid plots to visualize disorder or hydrogen bonding patterns . For example, Pramod Singh’s work on related pyrazoles used SCXRD to confirm dihedral angles between aryl groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituent positions. For instance, the 5-amine proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the bromine atom deshields adjacent carbons .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 252.11 for C₁₀H₁₀BrN₃) .
- IR: Stretching frequencies for N-H (~3350 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .
Q. How do solvent polarity and hydrogen bonding influence its reactivity?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, while protic solvents (e.g., ethanol) favor tautomerization. Pramod Singh’s study on pyrazole derivatives showed solvent-dependent fluorescence quenching due to polarity effects .
- Hydrogen Bonding: Graph-set analysis (as per Etter’s rules) reveals N-H⋯N/Br interactions in crystal packing, which can guide co-crystal design for enhanced solubility .
Advanced Research Questions
Q. How can tautomeric equilibria of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine be analyzed experimentally and computationally?
Methodological Answer:
- Experimental: Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks proton shifts to identify tautomers (e.g., amine vs. imine forms).
- Computational: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates relative stabilities. Anton Dolzhenko’s work on triazole tautomers provides a framework for comparing energy barriers .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Target Selectivity: Use radioligand binding assays (e.g., for kinase or GPCR targets) to rule off-target effects. Hilary Highfield Nickols’ GPCR studies highlight the importance of receptor subtype profiling .
- Meta-Analysis: Compare datasets using tools like Prism to identify outliers or batch effects.
Q. How can computational tools predict intermolecular interactions in co-crystals?
Methodological Answer:
- Synthon Approach: Use Mercury or CrystalExplorer to identify recurrent hydrogen-bonding motifs (e.g., N-H⋯Br or π-stacking). Bernstein’s graph-set analysis categorizes interactions as chains (C(4)) or rings (R₂²(8)) .
- Molecular Dynamics (MD): Simulate packing efficiencies with force fields (e.g., AMBER) to prioritize co-formers for co-crystallization trials.
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to modulate lipophilicity (logP). Mehlika Altıntop’s antifungal pyrazoline derivatives demonstrated improved activity with halogen substitutions .
- Docking Studies: AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, Sean Donohue’s cannabinoid receptor ligands used pyrazole cores to optimize binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
